

Phenyl Acetylsalicylate: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Phenyl acetylsalicylate	
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Abstract: **Phenyl acetylsalicylate**, a derivative of salicylic acid, holds significance in medicinal chemistry and materials science. This document provides an in-depth examination of its core chemical properties, established synthesis protocols, and its relationship to the well-understood mechanism of action of salicylates. Key quantitative data are systematically presented, and experimental workflows are detailed for reproducibility. Furthermore, logical and signaling pathways are visually rendered to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Phenyl acetylsalicylate, also known as acetylsalol or spiroform, is the phenyl ester of acetylsalicylic acid.[1] Its chemical structure combines key features of both aspirin and phenyl salicylate.[1] This dual-ester composition dictates its physicochemical properties and potential applications.

Molecular Formula and Weight

The fundamental molecular characteristics of **phenyl acetylsalicylate** are summarized below.



Property	Value	Citation(s)
Molecular Formula	C15H12O4	[2][3][4]
Molecular Weight	256.26 g/mol	[2]
CAS Registry Number	134-55-4	[3][4]
Percent Composition	C 70.31%, H 4.72%, O 24.97%	[2][4]

Physicochemical Data

The physical and chemical properties of **phenyl acetylsalicylate** are critical for its handling, formulation, and application.

Property	Value	Citation(s)
Appearance	White, crystalline powder	[4]
Melting Point	96-97 °C	[3][4]
Boiling Point	198 °C at 11 Torr	[3][4]
Solubility	Insoluble in water; Soluble in alcohol, ether	[4]
Density	1.217 g/cm ³	[5]
Flash Point	202 °C	[5]

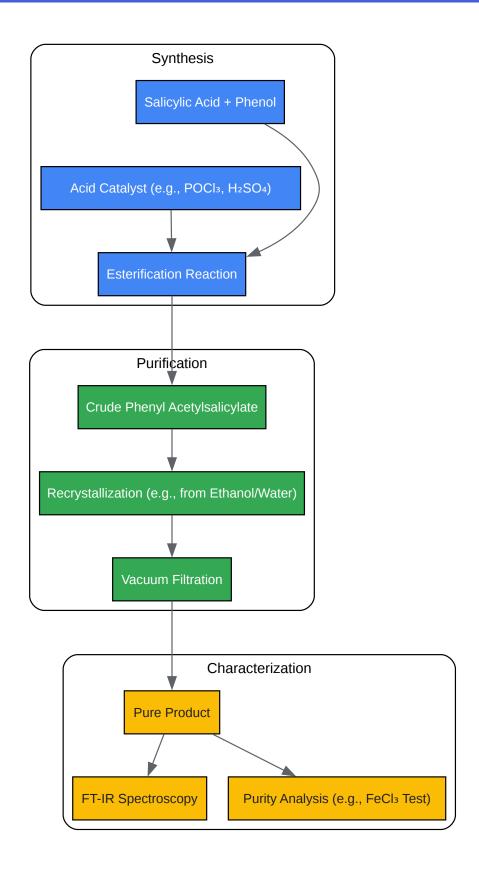
Synthesis and Experimental Protocols

The primary synthesis route for **phenyl acetylsalicylate** is through the esterification of salicylic acid and phenol.[1][6] This process can be facilitated by various acid catalysts.

Synthesis Workflow

The general workflow for the synthesis, purification, and characterization of **phenyl acetylsalicylate** involves several key stages, from the initial reaction to final purity analysis.





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Caption: Workflow for Phenyl Acetylsalicylate Synthesis.



Experimental Protocol: Synthesis via Phosphoryl Chloride

This protocol describes a common laboratory-scale synthesis of phenyl acetylsalicylate.

- Reactant Preparation: In a suitable reaction vessel, combine salicylic acid and phenol.[7]
- Catalyst Addition: Slowly add phosphoryl chloride (POCl₃) to the mixture while stirring.[1][7]
 This is an exothermic reaction and may require cooling.
- Reaction: Heat the mixture under reflux. The exact temperature and duration will depend on the scale and specific conditions, but heating is essential to drive the esterification.
- Work-up: After the reaction is complete, the mixture is cooled. The crude product can be
 isolated by pouring the mixture into water, which will precipitate the solid **phenyl**acetylsalicylate and hydrolyze any remaining POCl₃.
- Purification: The crude solid is collected by vacuum filtration. It is then purified by recrystallization, typically from an ethanol-water solvent system, to remove unreacted starting materials and byproducts.[8]

Experimental Protocol: Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups. The spectrum of **phenyl acetylsalicylate** is characterized by two distinct carbonyl (C=O) stretching bands from the acetate and phenyl ester groups, typically found in the region of 1700-1770 cm⁻¹.[1] The absence of a broad -OH stretch from the carboxylic acid of salicylic acid indicates a successful reaction.

Purity Assessment (Ferric Chloride Test): This qualitative test is used to detect the presence of unreacted phenolic starting material (salicylic acid).

- Prepare four test tubes. Dissolve a small sample of a) salicylic acid (positive control), b) crude product, and c) recrystallized product in ethanol. The fourth tube with only ethanol serves as a negative control.[8]
- Add a few drops of aqueous ferric chloride (FeCl₃) solution to each tube.[8]



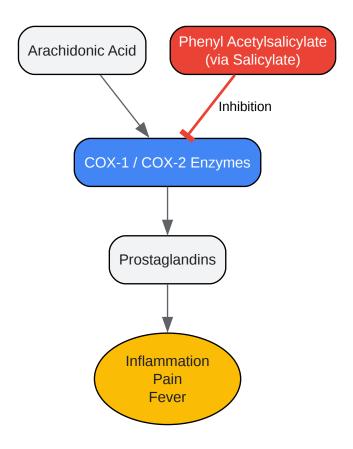
 A positive result for phenols (like salicylic acid) is the formation of an intense violet-colored complex. The recrystallized product should show a significantly reduced or absent color change compared to the crude product, indicating successful purification.[8]

Biological Activity and Mechanism of Action

As a derivative of acetylsalicylic acid (aspirin), **phenyl acetylsalicylate** is expected to share aspects of its biological activity, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Upon hydrolysis in the body, it would release salicylic acid and phenol, with the salicylate moiety being the active component for anti-inflammatory effects.[1]

Signaling Pathway: COX Enzyme Inhibition

Aspirin and other salicylates exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX-1 and COX-2 enzymes.[10][11] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9][11]



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